

# In-Depth Technical Guide: (4-Bromophenoxy)(tert-butyl)dimethylsilane

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## Compound of Interest

Compound Name: (4-Bromophenoxy)(tert-butyl)dimethylsilane

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This technical guide provides a comprehensive overview of the spectroscopic data and experimental protocols related to **(4-Bromophenoxy)(tert-butyl)dimethylsilane**, a common intermediate in organic synthesis, particularly in the protection of phenolic hydroxyl groups.

## Spectroscopic Data

While comprehensive, publicly accessible spectral datasets for **(4-Bromophenoxy)(tert-butyl)dimethylsilane** are limited, the following tables summarize the available and expected spectroscopic characteristics based on data from various chemical suppliers and databases.<sup>[1]</sup>  
<sup>[2]</sup>

### Table 1: <sup>1</sup>H NMR Spectroscopic Data

Protons	Expected Chemical Shift ( $\delta$ , ppm)	Multiplicity	Coupling Constant (J, Hz)
tert-Butyl (9H)	~0.9-1.0	Singlet	N/A
Dimethylsilyl (6H)	~0.2	Singlet	N/A
Aromatic (2H, ortho to OSi)	~6.7-6.9	Doublet	~9
Aromatic (2H, meta to OSi)	~7.3-7.5	Doublet	~9

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

**Table 2:  $^{13}\text{C}$  NMR Spectroscopic Data**

Carbon	Expected Chemical Shift ( $\delta$ , ppm)
Si-C(CH <sub>3</sub> ) <sub>3</sub>	~18
Si-C(CH <sub>3</sub> ) <sub>3</sub>	~25-26
Si-(CH <sub>3</sub> ) <sub>2</sub>	~ -4
Aromatic (C-OSi)	~155-156
Aromatic (CH, ortho to OSi)	~120-121
Aromatic (CH, meta to OSi)	~132-133
Aromatic (C-Br)	~114-115

Note: Expected values are based on typical chemical shifts for tert-butyldimethylsilyl protected phenols and related structures.

**Table 3: Infrared (IR) Spectroscopic Data**

Wavenumber (cm <sup>-1</sup> )	Assignment
~2950-2850	C-H stretching (aliphatic)
~1580, 1480	C=C stretching (aromatic)
~1250	Si-C stretching
~910	Si-O-C stretching
~830	C-H out-of-plane bending (p-disubstituted benzene)

Note: These are characteristic absorption bands. The full spectrum is available from various commercial suppliers upon request.[\[2\]](#)

### Table 4: Mass Spectrometry (MS) Data

m/z	Proposed Fragment
286/288	[M] <sup>+</sup> (Molecular ion with Br isotopes)
229/231	[M - C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup> (Loss of tert-butyl group)
171/173	[BrC <sub>6</sub> H <sub>4</sub> O] <sup>+</sup>
73	[Si(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>
57	[C(CH <sub>3</sub> ) <sub>3</sub> ] <sup>+</sup>

Note: Fragmentation pattern is predicted based on the structure. The most abundant peaks are expected to be from the loss of the tert-butyl group.

## Experimental Protocols

### Synthesis of (4-Bromophenoxy)(tert-butyl)dimethylsilane

A common and efficient method for the synthesis of **(4-Bromophenoxy)(tert-butyl)dimethylsilane** involves the silylation of 4-bromophenol with tert-butyldimethylsilyl chloride (TBDMSCl) in the presence of a base.

## Materials:

- 4-Bromophenol
- tert-Butyldimethylsilyl chloride (TBDMSCl)
- Imidazole
- Anhydrous Dimethylformamide (DMF)
- Diethyl ether
- Saturated aqueous sodium bicarbonate solution
- Brine (saturated aqueous NaCl solution)
- Anhydrous magnesium sulfate ( $\text{MgSO}_4$ )

## Procedure:

- To a solution of 4-bromophenol (1.0 equivalent) in anhydrous DMF, add imidazole (1.2 equivalents).
- Stir the mixture at room temperature until all solids have dissolved.
- Add a solution of TBDMSCl (1.1 equivalents) in anhydrous DMF dropwise to the reaction mixture.
- Stir the reaction mixture at room temperature and monitor the progress by thin-layer chromatography (TLC).
- Upon completion, pour the reaction mixture into a separatory funnel containing diethyl ether and saturated aqueous sodium bicarbonate solution.
- Separate the organic layer, and wash it sequentially with water and brine.
- Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

- Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., hexane/ethyl acetate) to obtain pure **(4-Bromophenoxy)(tert-butyl)dimethylsilane**.

## General Protocol for Spectroscopic Analysis

### Nuclear Magnetic Resonance (NMR) Spectroscopy:

- Sample Preparation: Dissolve approximately 5-10 mg of the purified compound in 0.5-0.7 mL of deuterated chloroform ( $\text{CDCl}_3$ ) in an NMR tube.
- $^1\text{H}$  NMR: Acquire the proton NMR spectrum using a standard 400 MHz or higher field spectrometer. Chemical shifts are reported in parts per million (ppm) relative to tetramethylsilane (TMS) as an internal standard (0.00 ppm).
- $^{13}\text{C}$  NMR: Acquire the carbon-13 NMR spectrum on the same instrument.

### Infrared (IR) Spectroscopy:

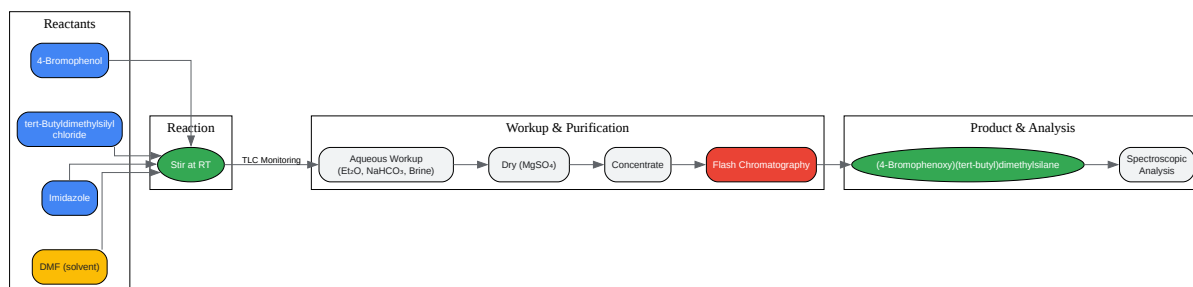
- Sample Preparation: As the compound is a liquid, a thin film can be prepared between two potassium bromide (KBr) or sodium chloride (NaCl) plates.
- Data Acquisition: Record the spectrum on a Fourier-transform infrared (FTIR) spectrometer over a range of  $4000\text{--}400\text{ cm}^{-1}$ .

### Mass Spectrometry (MS):

- Sample Introduction: Introduce the sample into the mass spectrometer via direct infusion or through a gas chromatograph (GC-MS).
- Ionization: Use electron ionization (EI) at 70 eV.
- Analysis: Record the mass-to-charge ratio ( $m/z$ ) of the resulting fragments.

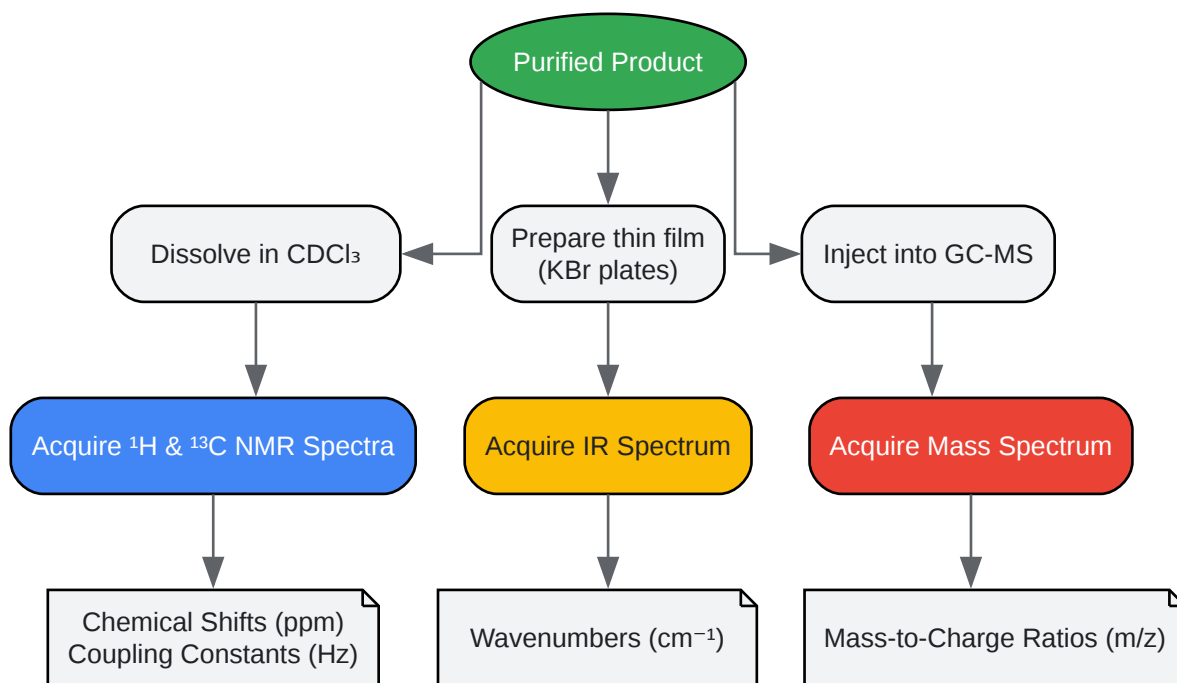
## Visualizations

The following diagrams illustrate the synthesis and characterization workflow for **(4-Bromophenoxy)(tert-butyl)dimethylsilane**.



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Caption: Synthetic workflow for **(4-Bromophenoxy)(tert-butyl)dimethylsilane**.



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## References

- 1. (4-Bromophenoxy)(tert-butyl)dimethylsilane | C<sub>12</sub>H<sub>19</sub>BrOSi | CID 4227167 - PubChem [pubchem.ncbi.nlm.nih.gov]
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